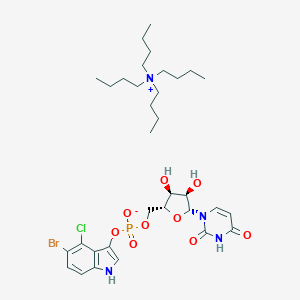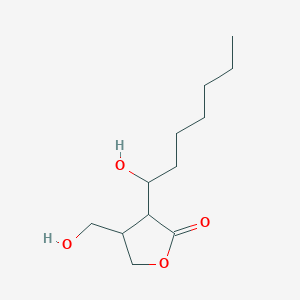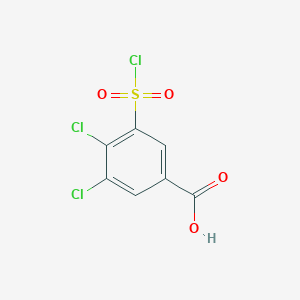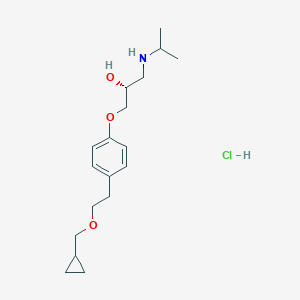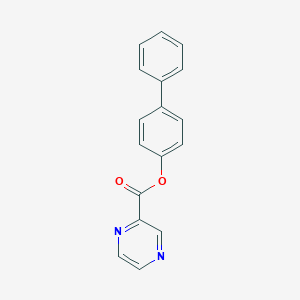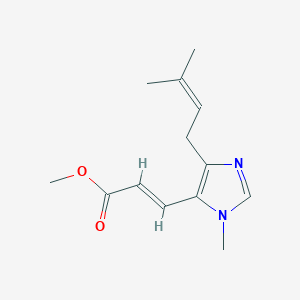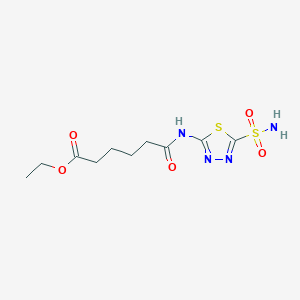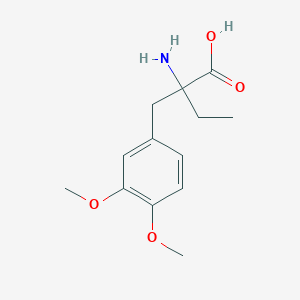
Di-O-methyl alpha-Ethyl DL-DOPA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-O-methyl alpha-Ethyl DL-DOPA, also known as DL-alpha-Amino-alpha-ethyl-3,4-dimethoxy-hydrocinnamic Acid or alpha-Ethyl-3-methoxy-O-methyl-DL-tyrosine, is a biochemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Di-O-methyl alpha-Ethyl DL-DOPA involves several steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of the ethyl and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Di-O-methyl alpha-Ethyl DL-DOPA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding quinones, while reduction may yield the corresponding alcohols .
Scientific Research Applications
Di-O-methyl alpha-Ethyl DL-DOPA has several scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a reagent in various synthetic pathways. In biology, it is used to study enzyme kinetics and protein interactions. In medicine, it is used in research related to neurotransmitter pathways and neurodegenerative diseases. In industry, it is used in the development of new pharmaceuticals and as a precursor for other chemical compounds .
Mechanism of Action
The mechanism of action of Di-O-methyl alpha-Ethyl DL-DOPA involves its interaction with specific molecular targets and pathways. It is known to inhibit the decarboxylation of dopa to dopamine, which is a key step in the synthesis of noradrenaline. This inhibition affects the levels of neurotransmitters in the brain, which can have various physiological effects. The compound’s molecular targets include enzymes involved in the synthesis and metabolism of neurotransmitters .
Comparison with Similar Compounds
Di-O-methyl alpha-Ethyl DL-DOPA can be compared with other similar compounds such as alpha-Methyl-DOPA and L-DOPA. While all these compounds share structural similarities, this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and biological activity. Alpha-Methyl-DOPA is primarily used as an antihypertensive agent, while L-DOPA is used in the treatment of Parkinson’s disease. The unique properties of this compound make it valuable for specific research applications .
Properties
IUPAC Name |
2-amino-2-[(3,4-dimethoxyphenyl)methyl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-13(14,12(15)16)8-9-5-6-10(17-2)11(7-9)18-3/h5-7H,4,8,14H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBORVBLJZJWGGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
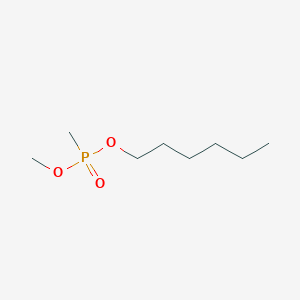
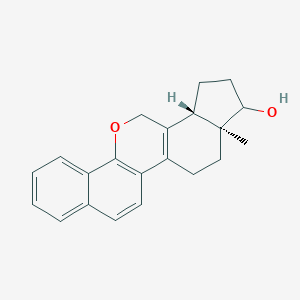
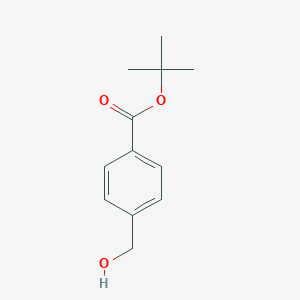
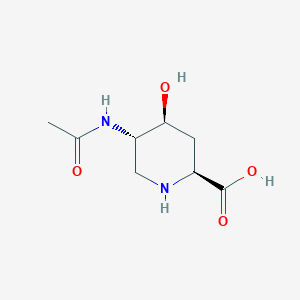
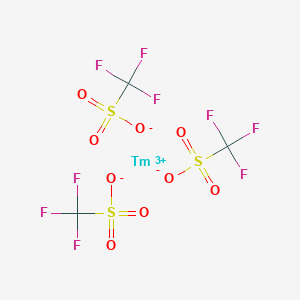
![2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B141683.png)
